2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Overview
Description
2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is a fluorinated aromatic compound. It is characterized by the presence of eight fluorine atoms attached to the biphenyl structure and two carboxylic acid groups at the 4 and 4’ positions. This compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediate fluorinated biphenyl compounds followed by further functionalization to introduce the carboxylic acid groups. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The carboxylic acid groups can be oxidized or reduced to form different functional groups.
Coupling Reactions: The biphenyl structure allows for coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid groups.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the carboxylic acid groups to alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated biphenyl derivatives, while oxidation and reduction can produce different functionalized biphenyl compounds.
Scientific Research Applications
2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated aromatic compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with molecular targets through its fluorinated aromatic structure. The presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’,4,4’,5,5’-Octafluoro-[1,1’-biphenyl]
- 2,2’,3,3’,5,5’,6,6’-Decafluoro-[1,1’-biphenyl]
- 2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-diamine
Uniqueness
2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the presence of both fluorine atoms and carboxylic acid groups, which impart distinct chemical and physical properties. Its high thermal stability, resistance to chemical degradation, and ability to form strong interactions with biological molecules make it valuable in various applications compared to other similar compounds.
Properties
IUPAC Name |
4-(4-carboxy-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H2F8O4/c15-5-1(6(16)10(20)3(9(5)19)13(23)24)2-7(17)11(21)4(14(25)26)12(22)8(2)18/h(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBWCJILGIWCOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(=O)O)F)F)C2=C(C(=C(C(=C2F)F)C(=O)O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H2F8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304990 | |
Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5216-23-9 | |
Record name | NSC168724 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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